molecular formula C21H18O13 B131648 Quercetin 7-glucuronide CAS No. 38934-20-2

Quercetin 7-glucuronide

Cat. No.: B131648
CAS No.: 38934-20-2
M. Wt: 478.4 g/mol
InChI Key: JXWGCVLNCGCZRU-JENRNSKYSA-N
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Description

Quercetin 7-glucuronide is a naturally occurring flavonoid glycoside, derived from quercetin, a well-known polyphenolic compound found in various fruits, vegetables, and grains. This compound is formed when quercetin undergoes glucuronidation, a process where a glucuronic acid molecule is attached to the quercetin molecule. This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties .

Scientific Research Applications

Quercetin 7-glucuronide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetin 7-glucuronide can be synthesized through enzymatic methods. One common approach involves the use of enzymes such as UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to quercetin . This reaction typically occurs under mild conditions, with the presence of cofactors and specific pH levels to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of quercetin from plant sources followed by enzymatic glucuronidation. The process includes the purification of quercetin, followed by its conversion to this compound using UGTs. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Quercetin 7-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various reduced forms of quercetin derivatives .

Mechanism of Action

Quercetin 7-glucuronide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Quercetin 7-glucuronide is unique compared to other quercetin derivatives due to its specific glucuronidation at the 7-position. Similar compounds include:

These compounds share similar antioxidant and anti-inflammatory properties but differ in their bioavailability, solubility, and specific biological activities.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWGCVLNCGCZRU-JENRNSKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469884
Record name Quercetin 7-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38934-20-2
Record name Quercetin 7-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38934-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 7-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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